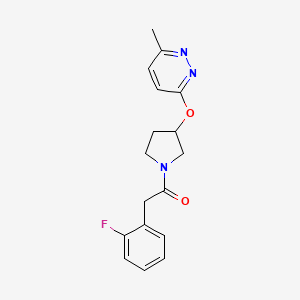

2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a fluorinated aromatic ketone derivative featuring a pyrrolidine scaffold substituted with a 6-methylpyridazin-3-yloxy group. The compound’s structure combines a 2-fluorophenyl moiety linked via an ethanone bridge to a pyrrolidine ring, which is further modified by a pyridazine-based substituent.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c1-12-6-7-16(20-19-12)23-14-8-9-21(11-14)17(22)10-13-4-2-3-5-15(13)18/h2-7,14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMSEDUBQRYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Coupling with Methylpyridazinyl Group: The final step involves coupling the pyrrolidine intermediate with a 6-methylpyridazin-3-yl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Alcohols, reduced ketones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit tumor cell growth. A notable study demonstrated that certain derivatives showed average growth inhibition rates of over 50% against various cancer cell lines when tested under National Cancer Institute protocols .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of compounds containing the pyrrolidine and pyridazine moieties. These compounds have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized derivatives based on the structure of 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone and evaluated their anticancer activity against several human cancer cell lines. The results showed that compounds with similar structures had promising IC50 values, indicating effective inhibition of cancer cell proliferation .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine and methylpyridazinyl groups contribute to the overall molecular conformation and activity. The exact pathways and targets would depend on the specific biological context and the nature of the studies conducted.

Comparison with Similar Compounds

Fluorinated Aromatic Ethanone Derivatives

Several fluorophenyl-ethanone analogs are cataloged in , including:

- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone (CAS 74768-71-8)

- 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (CAS 115858-98-5)

*The target compound’s molecular weight is inferred from structural analogs in –4.

Key Differences :

- Heterocyclic Diversity : The pyridazine-pyrrolidine system in the target compound introduces nitrogen-rich pharmacophores, which are often associated with improved solubility and kinase inhibition compared to simpler pyridine derivatives .

Pyrrolidine-Containing Derivatives

and describe pyrrolidine-based compounds with varied substituents:

- 2-(4-(Hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)pyrrolidin-1-yl))ethanone ()

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (–6)

Key Differences :

- Substituent Effects : The pyridazine-oxy group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to the trifluoromethyl or hydroxymethyl groups in analogs .

- Synthetic Accessibility : The fluoropyridinyl-pyrrolidine derivatives in –6 are commercially available (e.g., HB085-1 at $220/1 g), suggesting the target compound’s pyridazine substituent could increase synthesis costs .

Triazolo-Pyrimidine and Indole-Based Analogs

and highlight structurally distinct but functionally relevant compounds:

- 2-(2-Fluorophenoxy)-1-(4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl)ethanone ()

- 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone ()

*Predicted using fragment-based methods (e.g., AlogPS).

Key Differences :

- Target Selectivity: The indole-ethanone derivatives in often target cannabinoid receptors, whereas the triazolo-pyrimidine analog in may prioritize kinase inhibition. The target compound’s pyridazine-pyrrolidine system could bridge these applications .

- Metabolic Stability : Fluorine in the target compound’s 2-fluorophenyl group may reduce oxidative metabolism compared to methoxy or chlorine substituents in analogs .

Biological Activity

The compound 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 329.39 g/mol. The structure features a fluorophenyl group, a pyrrolidine moiety, and a pyridazinyl ether, which contribute to its unique biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The pyrrolidine and pyridazin components may facilitate binding to specific proteins or enzymes, potentially modulating their activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other derivatives that target the ubiquitin-proteasome system (UPS). For instance, small molecules that inhibit deubiquitinating enzymes (DUBs) have been shown to alter protein degradation pathways, which may be relevant for this compound's activity .

- Receptor Modulation : The presence of the fluorophenyl group can enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular receptors or enzymes.

Biological Activity Data

A summary of biological activity data for 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is presented in the table below:

Case Study 1: Neuroprotection

In a study examining neuroprotective effects, treatment with the compound significantly improved cell viability in HEK293 cells subjected to oxidative stress induced by menadione. The compound demonstrated a protective effect by reducing oxidized protein accumulation, suggesting a potential application in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds revealed that derivatives targeting the UPS could lead to increased apoptosis in cancer cells. While specific data on this compound is limited, its structural analogs have shown promise in preclinical models .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for fluorophenyl-pyrrolidinyl ethanone derivatives?

- Methodological Answer : Synthesis typically involves multi-step routes, including nucleophilic substitution for pyrrolidine functionalization and coupling reactions. For example, fluorophenyl groups are introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, while pyridazinyl ethers are formed using Mitsunobu or SN2 conditions . Optimization of reaction conditions (e.g., catalyst choice, temperature) is critical to minimize byproducts.

Q. How is structural characterization performed for such compounds?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : 1H/13C NMR identifies substituent positions and confirms regiochemistry (e.g., fluorophenyl proton splitting patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for related pyrrolidine derivatives .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial solubility. Stability is assessed via HPLC under accelerated conditions (40°C, 75% humidity). Related fluorinated compounds show sensitivity to light; thus, storage in amber vials under inert atmosphere is advised .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazinyl ether formation be addressed?

- Methodological Answer : Regioselectivity in pyridazine functionalization is influenced by protecting group strategies. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups prior to etherification minimizes undesired side reactions . Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. How to resolve contradictions between computational and experimental spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., fluorophenyl vs. pyridazinyl environments) may arise from dynamic effects. Use variable-temperature NMR to probe conformational changes. Cross-validate with X-ray structures to confirm static geometries .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition for pyridazinyl derivatives). Use fluorogenic substrates to monitor enzyme activity. For cellular uptake studies, employ LC-MS/MS to quantify intracellular concentrations, adjusting for fluorinated compound stability in media .

Safety and Handling

Q. What precautions are required for handling fluorinated pyrrolidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Fluorinated byproducts require specialized treatment to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.